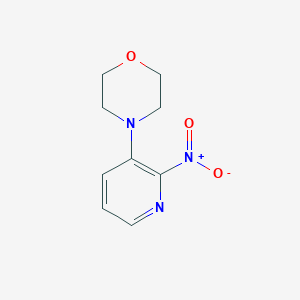

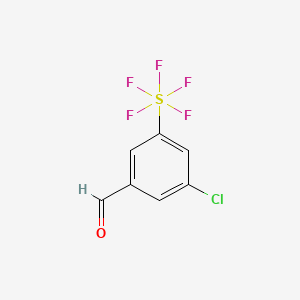

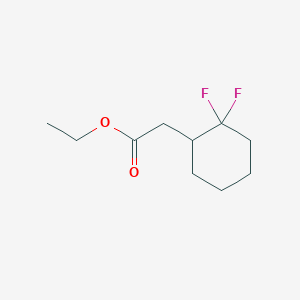

![molecular formula C11H19N3O B1456055 1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine CAS No. 1247449-67-7](/img/structure/B1456055.png)

1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine

Overview

Description

Molecular Structure Analysis

The molecular structure of “1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine” is not explicitly provided in the available sources .

Chemical Reactions Analysis

Information on the chemical reactions involving “1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine” is not available in the sources I found .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine” are not fully detailed in the available sources .

Scientific Research Applications

Novel Isoxazoline and Isoxazole Derivatives Synthesis

Research on the synthesis of novel isoxazolines and isoxazoles, including those derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through [3+2] cycloaddition processes, reveals the compound's utility in creating new chemical entities with potential biological activities. These synthetic pathways demonstrate the compound's role in generating diverse molecular architectures for further pharmacological evaluations (Rahmouni et al., 2014).

Michael Additions Under Solvent-Free Conditions

Isoxazole derivatives have been involved in Michael addition reactions under solvent-free conditions, showcasing the compound's versatility in organic synthesis. This methodology contributes to the development of β-diketones and demonstrates the compound's role in facilitating efficient synthetic routes, enhancing the yield of desired products with potential for further chemical transformations (Rajanarendar et al., 2003).

Anticonvulsant and Antinociceptive Activities

A study on new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones indicated the potential for anticonvulsant and antinociceptive activities. These compounds, synthesizing elements from known antiepileptic drugs, highlight the research compound's potential utility in creating new therapeutic agents (Kamiński et al., 2016).

Pharmacological Activity of Stereoisomers

Investigations into the pharmacological activities of stereoisomers of certain dihydropyridines and piperidinyl esters have elucidated the significant impact of stereochemistry on biological effects, such as antihypertensive activities. These findings underscore the importance of structural configuration in the design and development of pharmacologically active compounds (Muto et al., 1988).

Crystal and Molecular Structure Studies

Structural characterization of compounds containing isoxazole and piperidinyl moieties, through techniques like X-ray diffraction, provides crucial insights into their conformation and potential interactions. Such detailed structural information is vital for understanding the compound's chemical behavior and for guiding the design of molecules with desired properties (Naveen et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit brd4, a protein that plays a crucial role in the progression of various cancers .

Mode of Action

Based on the activity of similar compounds, it may interact with its target protein, potentially leading to changes in the protein’s function .

Result of Action

Similar compounds have been shown to exhibit anti-proliferative activity against various cancer cell lines .

Safety and Hazards

properties

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-4-10(12)6-14/h10H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKCVDNVJZWDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxaspiro[5.5]undec-7-en-9-one](/img/structure/B1455974.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)

![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)